Methyl 9-oxooctadeca-10,12,15-trienoate
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Overview
Description
Methyl 9-oxooctadeca-10,12,15-trienoate is a chemical compound with the molecular formula C19H30O3. It is a methyl ester derivative of a polyunsaturated fatty acid, characterized by the presence of three conjugated double bonds and a keto group. This compound is of interest due to its potential biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 9-oxooctadeca-10,12,15-trienoate typically involves the esterification of the corresponding fatty acid. One common method is the reaction of 9-oxooctadeca-10,12,15-trienoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process includes the purification of the product through distillation or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Methyl 9-oxooctadeca-10,12,15-trienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The double bonds in the compound can participate in addition reactions with halogens or hydrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Hydroxy derivatives.
Substitution: Halogenated compounds.
Scientific Research Applications
Methyl 9-oxooctadeca-10,12,15-trienoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in cellular signaling pathways and as a bioactive lipid.
Medicine: Investigated for its anti-inflammatory and antioxidant properties.
Mechanism of Action
The biological effects of methyl 9-oxooctadeca-10,12,15-trienoate are mediated through its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes involved in lipid metabolism and oxidative stress responses. It may also interact with cell membrane receptors, influencing signal transduction pathways that regulate inflammation and cellular homeostasis .
Comparison with Similar Compounds
Similar Compounds
9-Oxooctadeca-10,12-dienoic acid: Another keto fatty acid with similar structural features but differing in the number of double bonds.
Methyl 9,12,15-octadecatrienoate: A related ester without the keto group, commonly found in plant oils.
Uniqueness
Methyl 9-oxooctadeca-10,12,15-trienoate is unique due to the presence of both a keto group and multiple conjugated double bonds, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
methyl 9-oxooctadeca-10,12,15-trienoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O3/c1-3-4-5-6-7-9-12-15-18(20)16-13-10-8-11-14-17-19(21)22-2/h4-5,7,9,12,15H,3,6,8,10-11,13-14,16-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHZCLLOCPKNMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CC=CC(=O)CCCCCCCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20802604 |
Source
|
Record name | Methyl 9-oxooctadeca-10,12,15-trienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20802604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64308-49-2 |
Source
|
Record name | Methyl 9-oxooctadeca-10,12,15-trienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20802604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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